N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
This compound contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine (Hexahydropyridine) is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Piperidine derivatives can participate in a variety of chemical reactions due to the presence of the nitrogen atom in the ring and the various functional groups that can be attached to it .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulation Studies
- Corrosion Inhibition: Piperidine derivatives have been investigated for their corrosion inhibition properties on iron, with studies involving quantum chemical calculations and molecular dynamics simulations to understand their adsorption behaviors and inhibition efficiencies (S. Kaya et al., 2016).
Pharmacological Research
- Orexin Receptor Mechanisms: Research on selective orexin receptor antagonists, including compounds with a piperidine moiety, has shown their potential in reducing compulsive food consumption in animal models of binge eating, indicating a role for orexin-1 receptor mechanisms in eating disorders (L. Piccoli et al., 2012).
Chemical Synthesis and Biological Activity
- Anticholinesterase Activity: Studies on N-substituted derivatives of acetamide with piperidine moieties have explored their synthesis and evaluated their biological activities, including inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, relevant for conditions like Alzheimer's disease (H. Khalid et al., 2014).
Neuroinflammation Imaging
- Microglia Imaging: A novel PET radiotracer specific for CSF1R, a microglia-specific marker, has been developed, enabling noninvasive imaging of reactive microglia and neuroinflammation in vivo. This tool is valuable for studying neuroinflammatory components in various neuropsychiatric disorders (A. Horti et al., 2019).
Anti-Cancer Activity
- Triazole Derivatives: A study on 1,2,4-triazole derivatives evaluated their anti-cancer activity against Dalton’s Lymphoma Ascitic in mice, indicating the potential therapeutic applications of such compounds in cancer treatment (K. Arul & A. Smith, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O4S/c1-23(2)29(27,28)24-9-7-12(8-10-24)11-21-15(25)16(26)22-14-6-4-3-5-13(14)17(18,19)20/h3-6,12H,7-11H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAUNOWLQLEMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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